molecular formula C9H17Cl B12659416 3-Chloronon-1-ene CAS No. 91434-08-1

3-Chloronon-1-ene

Cat. No.: B12659416
CAS No.: 91434-08-1
M. Wt: 160.68 g/mol
InChI Key: WQEMCADLIQDYOT-UHFFFAOYSA-N
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Description

3-Chloronon-1-ene is an organic compound with the molecular formula C9H17Cl It is a chlorinated derivative of nonene, characterized by the presence of a chlorine atom attached to the third carbon of the nonene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloronon-1-ene can be synthesized through several methods. One common approach involves the chlorination of nonene. This process typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloronon-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Addition Reactions: The double bond in the nonene chain allows for addition reactions with halogens, hydrogen, and other reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Addition Reactions: Reagents such as bromine, hydrogen gas, and halogen acids are used under appropriate conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate, chromium trioxide, and hydrogen peroxide are employed.

Major Products Formed

    Substitution: Products include various substituted nonenes depending on the nucleophile used.

    Addition: Products include dihalogenated nonenes, hydrogenated nonenes, and halohydrins.

    Oxidation: Products include nonanol, nonanal, and nonanoic acid.

Scientific Research Applications

3-Chloronon-1-ene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a model compound for studying the effects of chlorinated alkenes on biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloronon-1-ene in chemical reactions involves the interaction of the chlorine atom and the double bond with various reagents. The chlorine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These interactions are facilitated by the electron density distribution in the molecule, which influences its reactivity.

Comparison with Similar Compounds

Similar Compounds

    9-Chloronon-1-ene: Another chlorinated nonene with the chlorine atom at the ninth position.

    1-Chloronon-1-ene: A compound with the chlorine atom at the first position.

    3-Bromonon-1-ene: A brominated analogue with similar reactivity.

Uniqueness

3-Chloronon-1-ene is unique due to the specific position of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective synthesis of desired products and makes it a valuable compound in organic synthesis.

Properties

CAS No.

91434-08-1

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

IUPAC Name

3-chloronon-1-ene

InChI

InChI=1S/C9H17Cl/c1-3-5-6-7-8-9(10)4-2/h4,9H,2-3,5-8H2,1H3

InChI Key

WQEMCADLIQDYOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C=C)Cl

Origin of Product

United States

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